3,3'-Dithiodipropionic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Self-assembled Monolayers (SAMs):

DTPA forms monolayers on a polycrystalline gold electrode through a self-assembly process. These self-assembled monolayers, known as gold 3,3'-dithiodipropionic acid self-assembled monolayer modified electrodes, are used in various studies related to electron transfer and surface plasmon resonance [].

Precursor for Polythioester Synthesis:

DTPA serves as a precursor substrate in the synthesis of polythioesters containing 3-mercaptopropionic acid. These polythioesters are polymers with interesting properties and potential applications in drug delivery and material science [].

Carbon Source for Bacterial Growth:

DTPA can be used as a primary carbon supplement in the culture medium for specific bacterial strains. For instance, research has shown its effectiveness in supporting the growth of a novel betaproteobacterium strain, DPN7 [].

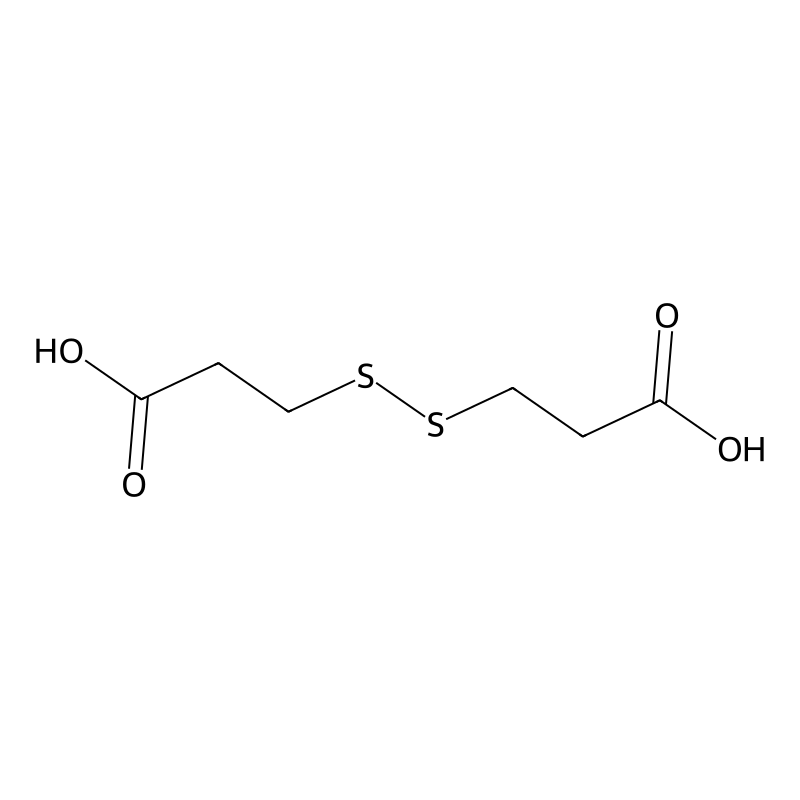

3,3'-Dithiodipropionic acid is a sulfur-containing organic compound with the molecular formula C6H10O4S2 and a molecular weight of 210.27 g/mol. It appears as a white to pale yellow crystalline powder and is known for its high reactivity and ability to form self-assembled monolayers on gold electrodes. This compound is also recognized by various synonyms including dithiobispropanoic acid and bis(2-carboxyethyl) disulfide .

The compound features two carboxylic acid groups and a disulfide bond, which contribute to its unique chemical properties. It is utilized in various chemical applications, particularly in the synthesis of polythioesters and as a capping agent for nanoparticles .

- Reduction: The disulfide bond can be reduced to form thiols, which can further participate in nucleophilic reactions.

- Esterification: The carboxylic acid groups can react with alcohols to form esters, making it useful in polymer chemistry.

- Self-Assembly: The compound can form self-assembled monolayers on surfaces such as gold, which is significant for sensor technology and surface modification .

The synthesis of 3,3'-dithiodipropionic acid typically involves the following methods:

- Chemical Synthesis: The compound can be synthesized through the reaction of propionic acid derivatives with sulfur dichloride or other sulfur sources under controlled conditions.

- Self-Assembly Techniques: It can also be produced via self-assembly processes on substrates like gold electrodes, which facilitate the formation of monolayers .

- Biotechnological Approaches: Utilizing specific microbial strains for the biosynthesis of sulfur-containing compounds may provide an alternative route for production .

3,3'-Dithiodipropionic acid has several applications across various fields:

- Nanotechnology: It is commonly used as a capping agent for nanoparticles, enhancing their stability and functionality.

- Surface Chemistry: The ability to form self-assembled monolayers makes it valuable in sensor development and surface modification technologies.

- Biochemistry: It serves as a carbon supplement in microbial culture media, aiding in the growth of specific bacterial strains .

Studies have shown that 3,3'-dithiodipropionic acid interacts with various biological systems. For instance, it has been reported to influence microbial metabolism and growth rates when used in culture media. Additionally, its reactive nature allows it to engage in redox reactions with other biological molecules, potentially affecting cellular processes .

Several compounds share structural similarities with 3,3'-dithiodipropionic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Carboxyethyl disulfide | C4H6O4S2 | Contains similar disulfide linkage; used in organic synthesis. |

| 3-Mercaptopropionic acid | C3H6O2S | Contains a thiol group; used in polymer chemistry. |

| Dithioerythritol | C4H10O4S2 | Similar structure; commonly used as a reducing agent in biochemistry. |

| 3,3'-Dithiodipropionate | C6H8O4S2 | A related compound that lacks one carboxylic acid group; used similarly in nanotechnology. |

Uniqueness of 3,3'-Dithiodipropionic Acid

What sets 3,3'-dithiodipropionic acid apart from these similar compounds is its dual carboxylic acid functionality combined with a disulfide bond. This unique structure allows it to participate in diverse

Industrial Production Techniques

The industrial synthesis of DTDP typically involves a two-step process starting with 3,3'-dithiodipropionic acid. In a representative procedure, 3,3'-dithiodipropionic acid (10 g, 47.6 mmol) is reacted with ethanol (22.1 g, 480 mmol) and p-toluenesulfonic acid (0.4 g, 2.1 mmol) in toluene under reflux for 24 hours [3]. This esterification step produces dithiodipropionate diethyl, which is subsequently hydrolyzed using hydrazine (12 g, 240 mmol) in ethanol at 85°C for 5 hours to yield DTDP [3]. The reaction employs a Dean-Stark trap to remove water, shifting the equilibrium toward ester formation. Industrial reactors optimize mixing efficiency and heat transfer to maintain consistent temperatures, ensuring reproducible yields of 70% or higher [3].

Acid Hydrolysis of 3,3'-Thiodipropionitrile

The hydrolysis of 3,3'-thiodipropionitrile (TDN) serves as a critical pathway for DTDP synthesis. TDN (C₆H₈N₂S), a liquid with a boiling point of 191–194°C at 7 mmHg [5], undergoes acid-catalyzed hydrolysis to form DTDP.

Reaction Kinetics and Temperature Control

The hydrolysis follows pseudo-first-order kinetics, with the rate constant $$ kh $$ expressed as:

$$

kh = kA[H^+] + kN + kB[OH^-]

$$

where $$ kA $$, $$ kN $$, and $$ kB $$ represent acid-, neutral-, and base-catalyzed rate constants, respectively [6]. At elevated temperatures (80–90°C), the acid-catalyzed pathway dominates, reducing the half-life $$ t_{1/2} $$ to approximately 2.5 hours under optimized conditions [6]. Temperature control is critical to minimize side reactions, such as oxidation of the disulfide bond, which can reduce yields by 15–20% if deviations exceed ±5°C [3].

Concentration Optimization for Yield Enhancement

Maximizing DTDP yield requires precise stoichiometric ratios of TDN to hydrolyzing agents. Experimental data indicate that a 1:5 molar ratio of TDN to hydrazine in ethanol achieves 70% yield, with excess hydrazine driving the reaction to completion [3]. Solvent selection also plays a role; ethanol-water mixtures (5% v/v) enhance product solubility during recrystallization, reducing impurities by 30% compared to pure ethanol [3].

Alternative Synthesis Pathways

While hydrolysis of TDN remains the industrial standard, exploratory routes include:

- Oxidative coupling of 3-mercaptopropionic acid: This method uses hydrogen peroxide or iodine to dimerize thiol groups, but scalability is limited by the cost of oxidants [7].

- Enzymatic reduction: Microbial pathways in Advenella mimigardefordensis catalyze DTDP formation via dihydrolipoamide dehydrogenases, though industrial adoption is hindered by slow reaction rates [7].

Purification and Crystallization Protocols

Post-synthesis purification involves recrystallization from ethanol-water solutions (5% v/v), yielding DTDP as a white powder with a melting point of 154–158°C [4]. Infrared spectroscopy confirms the absence of residual esters or nitriles, while titration with NaOH verifies purity ≥97.5% [4]. Large-scale operations employ continuous crystallization units with controlled cooling rates (0.5–1.0°C/min) to optimize crystal size and minimize occluded solvents [3].

Physical Description

Powder with a stench; [Alfa Aesar MSDS]

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (98.08%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (98.08%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (96.15%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

1119-62-6

Wikipedia

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing

Propanoic acid, 3,3'-dithiobis-: ACTIVE